(1-Propyl-1H-imidazol-2-yl)methanol
Overview
Description
“(1-Propyl-1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 143886-50-4 . It has a molecular weight of 140.19 . The IUPAC name for this compound is also “this compound” and it has an InChI code of 1S/C7H12N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5,10H,2,4,6H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered imidazole ring attached to a propyl group and a methanol group . The InChI code provides a textual representation of the molecule’s structure .Scientific Research Applications
Synthesis and Conversion into Carbonyl Compounds
(1-Methyl-1H-imidazol-2-yl) methanol derivatives, closely related to (1-Propyl-1H-imidazol-2-yl)methanol, have been prepared through various methods, and these alcohols can be converted into carbonyl compounds via corresponding quaternary salts. This system can be regarded as a masked form of the carbonyl group and a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Precursor to Biomimetic Chelating Ligands
Derivatives like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which share structural similarities with this compound, have been synthesized and are potential precursors for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Corrosion Inhibition in Carbon Steel
Imidazole-based molecules, including derivatives similar to this compound, have been applied as corrosion inhibitors for carbon steel in acidic medium. Their efficiency varies with molecular hardness and solvation energy, indicating the importance of molecule polarity in corrosion inhibition (Costa et al., 2021).
Enantioseparation Applications
Compounds like 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters, structurally related to this compound, have been subjected to enantioseparation using Chiralcel OD columns. The structure and concentration of alcohol in the mobile phase significantly influence enantiomeric separation and retention (Karakurt, Saraç, & Dalkara, 2012).
Fluorescence Properties in Zn2+ Fluorescent Probes
Imidazole-based compounds, akin to this compound, have been synthesized and examined for their UV and fluorescence properties. These compounds can coordinate with Zn2+, resulting in strong fluorescence, which is useful in fluorescent probes (Wen-yao, 2012).
Selective COX-2 Inhibition in Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of imidazole-based molecules like (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol have been synthesized as selective COX-2 inhibitors, highlighting their potential therapeutic applications (Tabatabai, Rezaee, & Kiani, 2012).
Future Directions
Properties
IUPAC Name |
(1-propylimidazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5,10H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYMEKBDZLQAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339623 | |
Record name | 1H-Imidazole-2-methanol, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143886-50-4 | |
Record name | 1H-Imidazole-2-methanol, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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